molecular formula C15H18N4OS B2486378 6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034581-58-1

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2486378
CAS No.: 2034581-58-1
M. Wt: 302.4
InChI Key: IUMUHNPLZRVOAI-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions where a pyrrolidine moiety is introduced to the pyrimidine ring.

    Attachment of the thiophene-ethyl group: This can be done through alkylation reactions using thiophene derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group, potentially forming amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the thiophene-ethyl group.

    N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide: Lacks the pyrrolidine group.

    Pyrimidine-4-carboxamide derivatives: Various substitutions on the pyrimidine ring.

Uniqueness

6-(pyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is unique due to the presence of both the pyrrolidine and thiophene-ethyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-pyrrolidin-1-yl-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(16-6-5-12-4-3-9-21-12)13-10-14(18-11-17-13)19-7-1-2-8-19/h3-4,9-11H,1-2,5-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMUHNPLZRVOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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